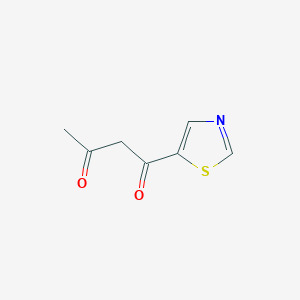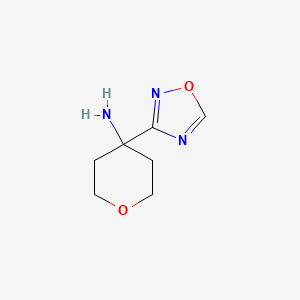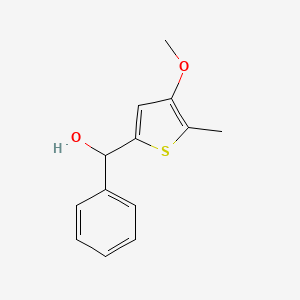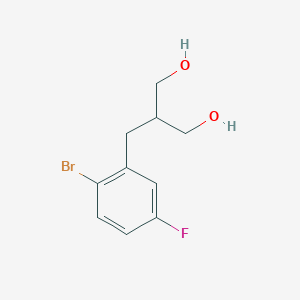
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.10 g/mol . This compound is part of the class of organic compounds known as bromides and fluorinated building blocks. It is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Sodium hydride is used in tetrahydrofuran (THF) at 0°C for 1 hour.
Step 2: The reaction mixture is then stirred at 20°C for 3 hours.
Step 3: Sodium tetrahydroborate is added in methanol and THF, and the reaction is carried out at 0-20°C for 4 hours.
Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Addition Reactions: The compound can participate in addition reactions with electrophiles due to the presence of the benzyl group.
Common reagents used in these reactions include sodium hydride, sodium tetrahydroborate, and various solvents like THF and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is utilized in several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene rings . The hydroxyl groups can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol can be compared with other similar compounds such as:
2-Bromo-2-nitropropane-1,3-diol (Bronopol): A widely used antimicrobial compound with similar brominated and hydroxyl functional groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated diol used as a flame retardant.
Propiedades
Fórmula molecular |
C10H12BrFO2 |
|---|---|
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
2-[(2-bromo-5-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Clave InChI |
YBQBMKQKGCLJPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CC(CO)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


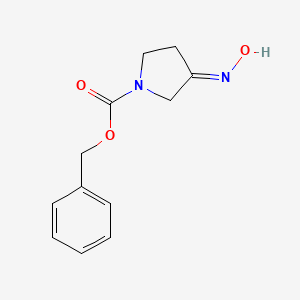
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)
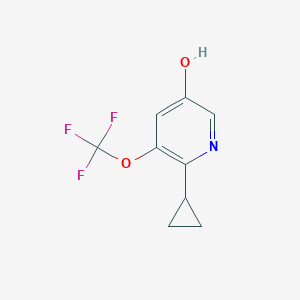


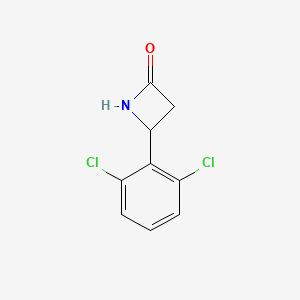
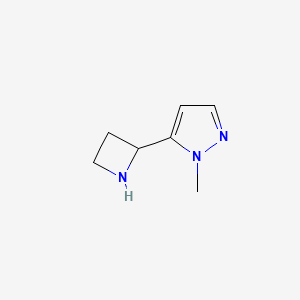


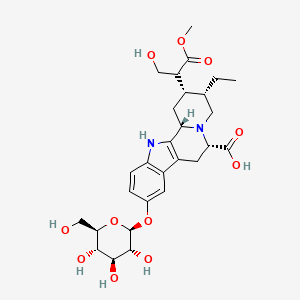
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
